3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine
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Overview
Description
3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This particular compound features a benzylsulfanyl group at the 3-position and a 3,4-dichlorophenyl group at the 6-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent. This step forms the core structure of the compound.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzylthiol with a suitable leaving group on the pyridazine ring.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorines on the 3,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide.
3,4-Dichlorophenylhydrazine: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine is unique due to the presence of both the benzylsulfanyl and 3,4-dichlorophenyl groups on the pyridazine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
650635-07-7 |
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Molecular Formula |
C17H12Cl2N2S |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-benzylsulfanyl-6-(3,4-dichlorophenyl)pyridazine |
InChI |
InChI=1S/C17H12Cl2N2S/c18-14-7-6-13(10-15(14)19)16-8-9-17(21-20-16)22-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
GGXFHNAINFKFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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